Ridaura -

Ridaura

Catalog Number: EVT-10893652
CAS Number:
Molecular Formula: C20H35AuO9PS
Molecular Weight: 679.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Auranofin is an S-glycosyl compound consisting of 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose with the sufur atom coordinated to (triethylphosphoranylidene)gold. It is administered orally for the treatment of active progressive rheumatoid arthritis. It has a role as an antirheumatic drug, an EC 1.8.1.9 (thioredoxin reductase) inhibitor and an immunosuppressive agent. It is a gold coordination entity and a S-glycosyl compound.
Auranofin can cause developmental toxicity according to state or federal government labeling requirements.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.
Overview

Ridaura, chemically known as auranofin, is a gold-containing compound primarily utilized in the treatment of rheumatoid arthritis. It is classified as a disease-modifying antirheumatic drug (DMARD), which functions by modulating the immune response and exhibiting anti-inflammatory properties. The compound has garnered attention not only for its therapeutic applications in rheumatology but also for its potential in oncology and other therapeutic areas due to its unique biochemical properties.

Source and Classification

Auranofin is derived from gold, specifically as a trialkylphosphine gold complex. Its molecular formula is C20H34AuO9PSC_{20}H_{34}AuO_9PS with a molecular weight of approximately 678.5 g/mol . The compound belongs to the class of gold salts, which have been historically used in medicinal chemistry for their anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of auranofin involves several key steps, typically starting from gold(I) compounds. One common method includes treating thiodiglycol with aqueous gold(I) acid chloride trihydrate, followed by the addition of triethylphosphine in an ethanolic solution. This process results in the formation of the auranofin complex .

Technical Details

The synthesis can be optimized using various conditions to improve yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent oxidation and degradation of sensitive components. The use of solvents such as ethanol enhances solubility and facilitates reaction kinetics.

Molecular Structure Analysis

Structure

Auranofin's structure features a gold atom coordinated to triethylphosphine and thiosugar moieties, which contribute to its biological activity. The presence of sulfur in the thiosugar enhances the compound's reactivity and bioavailability .

Data

  • Molecular Formula: C20H34AuO9PSC_{20}H_{34}AuO_9PS
  • Molecular Weight: 678.5 g/mol
  • Topological Polar Surface Area: 115 Ų
  • Heavy Atom Count: 32
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 12 .
Chemical Reactions Analysis

Reactions

Auranofin undergoes various chemical reactions, particularly involving redox processes that are crucial for its pharmacological effects. It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing prostaglandin E2 production .

Technical Details

The compound's reactivity is influenced by its coordination environment and the presence of functional groups that facilitate interactions with biological macromolecules. For example, studies have demonstrated that auranofin can form complexes with thiol-containing proteins, altering their function and contributing to its therapeutic effects .

Mechanism of Action

Process

Data

Research indicates that auranofin can inhibit the activation of polymorphonuclear leukocytes (PMNs) and reduce reactive oxygen species production, further illustrating its role in immune modulation . Additionally, studies have highlighted its potential to interfere with mitochondrial function in cancer cells, suggesting avenues for further research into its anticancer properties .

Physical and Chemical Properties Analysis

Physical Properties

Auranofin is typically presented as a pale yellow powder or crystalline solid. It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Melting Point: Not extensively documented but generally stable under standard laboratory conditions.
  • Stability: Sensitive to light and air; should be stored under inert conditions.
  • Reactivity: Exhibits redox activity due to the presence of gold; interacts readily with thiols and other nucleophiles .
Applications

Scientific Uses

Auranofin's primary application remains in the treatment of rheumatoid arthritis, where it serves as a DMARD. Recent studies have explored its repurposing for various conditions, including certain cancers due to its ability to induce apoptosis and inhibit tumor growth . Additionally, there is ongoing research into its potential efficacy against infectious diseases caused by multidrug-resistant pathogens, leveraging its unique mechanism of action against cellular targets .

Mechanistic Insights into Pharmacological Activity

Molecular Mechanisms of Gold Coordination in Immune Modulation

Gold-Ligand Interactions and Cellular Uptake Dynamics

Auranofin’s chemical structure comprises a gold(I) center coordinated to a tetraacetylated thioglucose ligand and a triethylphosphine group. The thioglucose moiety enables membrane transport via glucose transporters (GLUT), while the phosphine component enhances lipophilicity, facilitating passive diffusion across cell membranes [1] [6]. Upon cellular entry, the Au(I)-sulfur bond undergoes hydrolysis, releasing reactive gold species that preferentially bind to cysteine and selenocysteine residues in proteins. This binding is driven by the high thiophilicity of gold, which disrupts redox-active thiol groups in enzymes like thioredoxin reductase (TrxR) and protein kinase C [6] [8]. Intracellular trafficking studies confirm gold accumulation in lysosomes ("aurosomes") of macrophages and synovial cells, where it persists for weeks, enabling sustained immunomodulatory effects [6].

Modulation of Intracellular Signaling Pathways via Gold Complexation

Gold coordination inhibits key signaling cascades:

  • Nuclear Factor Kappa B (NF-κB) Pathway: Auranofin inhibits IκB kinase (IKK) by modifying Cys-179 in the IKKβ subunit, preventing IκB degradation and subsequent NF-κB nuclear translocation. This suppresses transcription of pro-inflammatory genes (e.g., tumor necrosis factor alpha, interleukin-6) [1] [3].
  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Gold binding reduces phosphorylation of STAT1 and STAT3, attenuating cytokine-driven inflammation in rheumatoid synovium [3].
  • Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) Pathway: Auranofin deactivates PI3K by oxidizing cysteine residues in its regulatory subunit, diminishing AKT-mediated survival signals in immune cells [3] [7].

Table 1: Intracellular Signaling Pathways Modulated by Auranofin

PathwayMolecular TargetBiological Consequence
NF-κBIKKβ (Cys-179)Reduced cytokine gene expression
JAK/STATSTAT1/STAT3 phosphorylationAttenuated immune cell activation
PI3K/AKTp85 regulatory subunitDecreased cell survival and proliferation

Thioredoxin Reductase Inhibition and Redox Biology

Structural Basis of Thioredoxin Reductase Binding and Inhibition

Thioredoxin reductase (TrxR), a selenocysteine (Sec)-containing oxidoreductase, is a primary target. The Sec residue (Sec-498 in TrxR1) in its C-terminal active site has unusually low pKa (∼5.2), making it highly nucleophilic and susceptible to electrophilic agents like gold. Auranofin binds Sec-498 and adjacent cysteine residues, forming irreversible gold-selenide adducts that abrogate electron transfer from nicotinamide adenine dinucleotide phosphate (NADPH) to thioredoxin (Trx) [6] [8]. Structural analyses reveal that each TrxR dimer binds four auranofin molecules, inducing a conformational shift that converts the enzyme into a pro-oxidant NADPH oxidase (SecTRAP), generating reactive oxygen species [6] [8].

Oxidative Stress Induction and Apoptotic Cascade Activation

TrxR inhibition disrupts redox homeostasis:

  • Thioredoxin Dysregulation: Oxidized Trx accumulates, impairing its ability to reduce disulfide bonds in client proteins like apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 triggers c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathways, promoting mitochondrial apoptosis [6] [8].
  • Reactive Oxygen Species (ROS) Burst: SecTRAPs produce superoxide anions, causing oxidative damage to lipids, proteins, and DNA. In cancer cells, ROS levels increase 3–5-fold within 6 hours post-auranofin exposure [6] [8].
  • Calcium Dysregulation: ROS-mediated endoplasmic reticulum stress releases calcium into the cytosol, activating calpain proteases and caspases-3/7. Platelet studies show 2.5-fold elevation in intracellular calcium preceding cell death [1] [6].

Table 2: Thioredoxin Reductase 1 (TrxR1) Overexpression in Cancers

Cancer TypeTrxR1 Expression vs. Normal TissueCorrelation with Survival
Ovarian4.8-fold increaseHazard ratio: 1.5 (high vs. low)
Breast3.5-fold increaseReduced 5-year survival
Colorectal3.1-fold increaseAssociated with metastasis

Data derived from genomic databases and immunohistochemical analyses [6] [8].

Immunomodulatory Dynamics in Chronic Inflammation

Suppression of Pro-Inflammatory Cytokine Production

Auranofin inhibits cytokine synthesis at transcriptional and secretory levels:

  • Macrophages/Monocytes: Reduces interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) by 60–80% by blocking NF-κB and MAPK pathways. This occurs at concentrations as low as 1 μM without cytotoxic effects [1] [6].
  • T Lymphocytes: Suppresses T-cell mitogenesis and interleukin-2 (IL-2) receptor expression, limiting clonal expansion in synovial tissue [1] [9].
  • Synoviocytes: Downregulates matrix metalloproteinase (MMP)-3 and MMP-9 secretion, reducing joint cartilage degradation [1] [3].

Regulation of Macrophage Phagocytosis and Lysosomal Activity

Gold accumulation in macrophage lysosomes ("aurosomes") alters enzymatic activity:

  • Enzyme Inhibition: Auranofin inhibits β-glucuronidase, cathepsin B, and acid phosphatase by 40–90%, impairing phagolysosomal proteolysis. This is attributed to gold binding to catalytic cysteine residues [6].
  • Phagocytic Suppression: Gold reduces Fcγ receptor-mediated phagocytosis by 50% and inhibits neutrophil chemotaxis by downregulating complement component C5a receptors [1] [9].
  • Immunological Synapse Disruption: In dendritic cells, gold depresses major histocompatibility complex class II expression and co-stimulatory molecules (CD80/CD86), reducing T-cell activation in rheumatoid joints [1] [9].

Properties

Product Name

Ridaura

IUPAC Name

gold;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphanium

Molecular Formula

C20H35AuO9PS

Molecular Weight

679.5 g/mol

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/t10-,11-,12+,13-,14+;;/m1../s1

InChI Key

IRPYFWIZKIOHQN-XTZHGVARSA-N

Canonical SMILES

CC[PH+](CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au]

Isomeric SMILES

CC[PH+](CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.